molecular formula C23H21N3O2S B2536959 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 1105198-73-9

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2536959
CAS No.: 1105198-73-9
M. Wt: 403.5
InChI Key: YHGOURDGGJOEFS-UHFFFAOYSA-N
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Description

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic chemical compound designed for research applications, featuring a hybrid structure that incorporates several pharmacologically significant motifs. Its molecular architecture contains a thiazole ring, a five-membered heterocycle known for its remarkable versatility and presence in a wide array of bioactive molecules . The thiazole scaffold is a privileged structure in medicinal chemistry, found in FDA-approved drugs and experimental compounds with demonstrated activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . This core is further functionalized with a furan ring and is linked via a piperazine spacer to a naphthalene methanone group. The piperazine moiety is a common feature in drug design, often used to fine-tune properties like solubility and bioavailability. The naphthalene group provides a bulky, hydrophobic aromatic element that can be crucial for target binding. The specific combination of these features—a thiazole-furan core connected to a naphthalene unit through a piperazine linker—makes this compound a valuable intermediate or chemical tool for researchers. It is primarily intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and central nervous system disorders where thiazole-containing molecules have shown significant promise . Researchers may also employ it in biochemical screening assays to identify and characterize interactions with novel biological targets. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The safety data for this compound have not been fully established, and researchers should handle it with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOURDGGJOEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that combines multiple pharmacologically relevant moieties, including furan, thiazole, piperazine, and naphthalene. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C17H17N3O2SC_{17}H_{17}N_{3}O_{2}S with a molecular weight of approximately 359.5 g/mol. Its structure features:

  • Furan Ring : A five-membered aromatic ring contributing to its biological properties.
  • Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperazine Ring : Often associated with neuroactive properties.
  • Naphthalene Group : Enhances hydrophobic interactions with biological targets.

1. Antimicrobial Activity

Compounds containing thiazole and piperazine structures have been documented to exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the furan and naphthalene groups may enhance this activity through improved membrane permeability and interaction with bacterial enzymes.

2. Antitumor Activity

Research indicates that thiazole-containing compounds can exert cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to the one have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

3. Anticonvulsant Properties

Piperazine derivatives are frequently explored for their anticonvulsant potential. Studies have shown that modifications in the piperazine structure can lead to significant enhancements in seizure protection in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which is a common mechanism for many drug candidates.
MechanismDescription
Enzyme InhibitionBlocks active sites on target enzymes
Receptor ModulationAlters receptor activity affecting neurotransmission
Apoptosis InductionTriggers programmed cell death in cancer cells

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a thiazole-piperazine derivative exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of 3.5 µM, indicating strong potential for development as an anticancer agent .
  • Antimicrobial Properties : Another investigation highlighted that a structurally similar compound displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a therapeutic agent against infections .
  • Neuropharmacological Effects : Research on piperazine derivatives has shown promising results in reducing seizure frequency in animal models, supporting their potential use in treating epilepsy .

Scientific Research Applications

Research has indicated that compounds featuring similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds with thiazole and piperazine derivatives have shown significant activity against various bacterial strains. For instance, studies have reported moderate to good antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Antitumor Activity : Thiazole derivatives are often investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways.

Table 1: Biological Activities of Related Compounds

CompoundActivityTarget
Compound AAntimicrobialE. coli
Compound BAntitumorCancer cell lines
Compound CAnticonvulsantCNS disorders

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments are also essential to ensure safety for potential clinical applications.

Case Studies

Several case studies have highlighted the applications of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a new antibiotic agent.
  • Cancer Treatment : Research involving thiazole derivatives has shown promising results in preclinical models for various cancers, indicating that modifications to the structure could enhance efficacy.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases, showcasing their potential in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Based Methanones

The evidence highlights several structurally related piperazine derivatives with variations in substituents and heterocyclic systems. Key examples include:

Thiophene-Substituted Piperazine Methanones
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Core Structure: Piperazine linked to a thiophene and a trifluoromethylphenyl group. Key Differences: Replaces the target compound’s thiazole-furan and naphthyl groups with thiophene and a CF3-substituted phenyl. Synthesis: Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid . Properties: The CF3 group enhances lipophilicity and metabolic stability compared to the target’s furan-thiazole system .
Furan-Containing Piperazine Derivatives
  • 4-(4-Aminobenzoyl)piperazin-1-ylmethanone: Core Structure: Piperazine with a furan-2-yl methanone and an aminobenzoyl group. Key Differences: Substitutes the target’s thiazole-naphthyl moiety with an aminophenyl group. Synthesis: Involves nitro-group reduction using SnCl2, differing from the target’s likely coupling-based synthesis . Properties: The amine group may improve aqueous solubility relative to the naphthyl group in the target compound .
Heterocyclic Hybrids
  • 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (Compound 14): Core Structure: Combines naphthofuran, pyrazole, and thiazolidinone. Key Differences: Lacks the piperazine core but shares naphthalene and thiazole-related motifs. Synthesis: Reflux with ethyl bromoacetate, contrasting with the target’s probable coupling reactions . Properties: The thiazolidinone ring may confer distinct bioactivity, such as antimicrobial or anti-inflammatory effects .

Pharmacological Implications

  • Electronic and Steric Effects: The target’s thiazole-furan system may offer π-π stacking interactions distinct from MK37’s thiophene or ’s aminobenzoyl group.
  • Metabolic Stability :
    • Trifluoromethyl groups (e.g., in MK37) improve resistance to oxidative metabolism, whereas the target’s furan may be susceptible to CYP450-mediated oxidation .

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